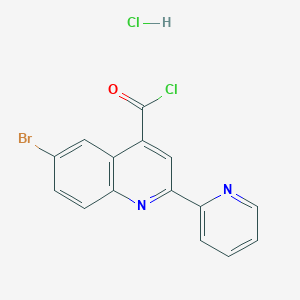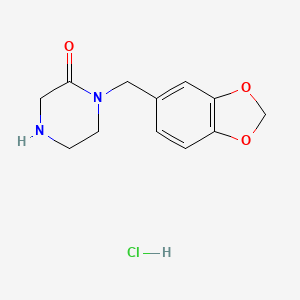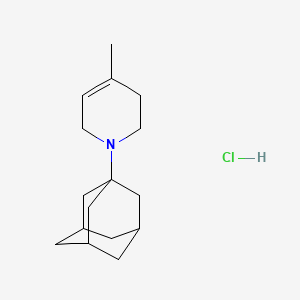
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridin-hydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “1-(1-Adamantyl)ethylamine hydrochloride” has been reported in literature . The process involves the preparation of an intermediate N-(1-adamantyl)-acetamide through a Ritter-type reaction starting with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid . This intermediate is then deacetylated to afford 1-amino-adamantane, and the salt formed with anhydrous HCl gives the final product .
Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives have been studied extensively . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Prophylaxe und Behandlung von Influenza-A-Viren
Die Verbindung ist indiziert zur Prophylaxe und Behandlung von Erkrankungen, die durch verschiedene Stämme des Influenza-A-Virus bei Erwachsenen (17 Jahre und älter) verursacht werden . Sie wird zur Vorbeugung gegen Grippe und zur Reduzierung der Schwere der Symptome eingesetzt, wenn die Behandlung innerhalb von 48 Stunden nach Auftreten der Symptome begonnen wird.
Antibakterielle Aktivität
Hydrazid-Hydrazone-Derivate, zu denen auch Adamantyl-Derivate gehören, haben vielversprechende antibakterielle Aktivitäten gezeigt . Sie wurden auf ihr Potenzial zur Hemmung des Wachstums von Bakterien, Pilzen und anderen Mikroorganismen untersucht.
Antitumoraktivität
Einige Hydrazid-Hydrazone-Derivate haben Antitumoraktivitäten gezeigt . Sie wurden auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen und Induktion von Apoptose (programmiertem Zelltod) untersucht.
Antituberkuloseaktivität
Hydrazid-Hydrazone-Derivate wurden auch auf ihre Antituberkuloseaktivitäten untersucht . Sie könnten möglicherweise das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das Tuberkulose verursacht, hemmen.
Antivirale Aktivität
Neben ihrer Aktivität gegen das Influenza-A-Virus haben Hydrazid-Hydrazone-Derivate antivirale Aktivitäten gegen andere Viren gezeigt . Sie könnten möglicherweise die Virusreplikation hemmen und Virusinfektionen verhindern.
Antiepileptische Aktivität
Einige Hydrazid-Hydrazone-Derivate haben antiepileptische Aktivitäten gezeigt . Sie wurden auf ihr Potenzial zur Vorbeugung oder Reduzierung der Häufigkeit von Krampfanfällen bei Erkrankungen wie Epilepsie untersucht.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is one of the most important and promising lines . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Biochemische Analyse
Biochemical Properties
Adamantane derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the adamantane derivative and the biomolecules it interacts with.
Cellular Effects
Adamantane derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Adamantane derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Adamantane derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Adamantane derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2,13-15H,3-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYZUHPLYGQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)
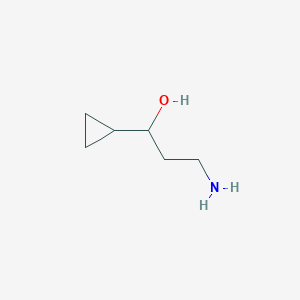
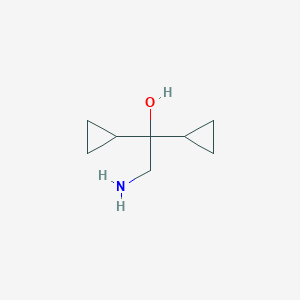

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)
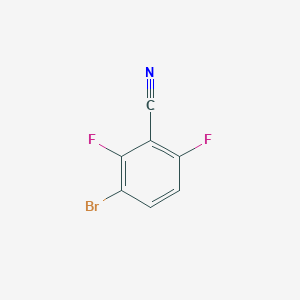
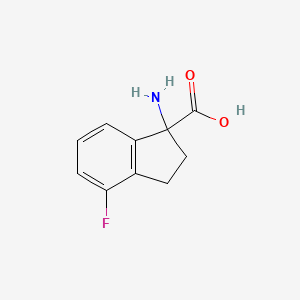

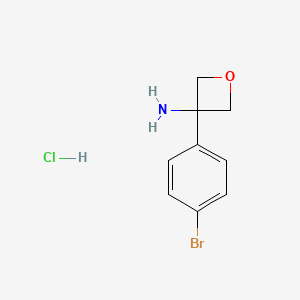
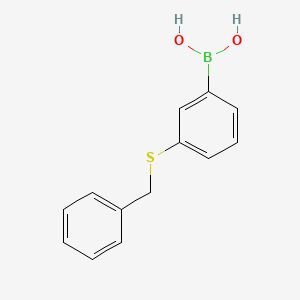
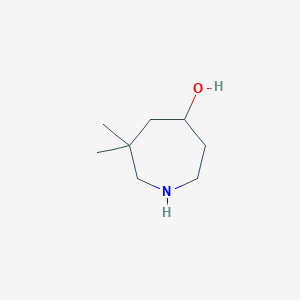
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
